![molecular formula C18H22IN3O3 B12582356 Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl- CAS No. 646536-33-6](/img/structure/B12582356.png)
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl-: is a synthetic organic compound with the molecular formula C18H22IN3O3. This compound is characterized by the presence of a urea moiety linked to a phenyl group and a hydroxy-iodophenoxy-propyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenol and 3-chloropropanol.
Formation of Intermediate: 2-iodophenol is reacted with 3-chloropropanol in the presence of a base to form 2-iodophenoxypropanol.
Amidation: The intermediate is then reacted with ethylenediamine to form N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-amine.
Final Urea Formation: The final step involves the reaction of the amine intermediate with phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The hydroxy and iodophenoxy groups play a crucial role in these interactions, facilitating hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethyl]-N’-phenyl-
- Urea, N-[2-[[2-hydroxy-3-(2-chlorophenoxy)propyl]amino]ethyl]-N’-phenyl-
Uniqueness
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and specific reactivity patterns. This uniqueness makes it valuable in specialized research applications.
Properties
CAS No. |
646536-33-6 |
|---|---|
Molecular Formula |
C18H22IN3O3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H22IN3O3/c19-16-8-4-5-9-17(16)25-13-15(23)12-20-10-11-21-18(24)22-14-6-2-1-3-7-14/h1-9,15,20,23H,10-13H2,(H2,21,22,24) |
InChI Key |
NFHJVIVHOFPIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)
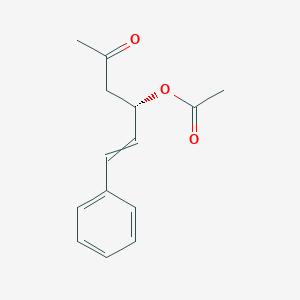
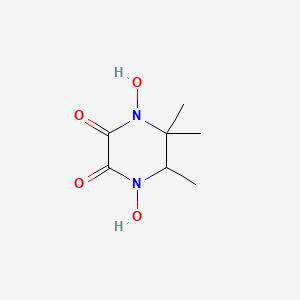
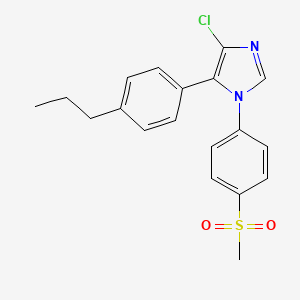
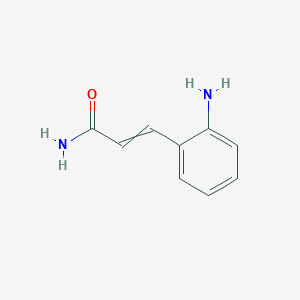
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
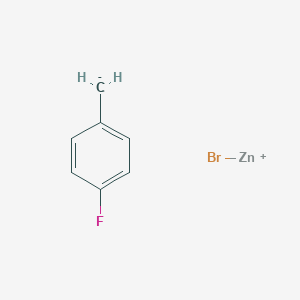
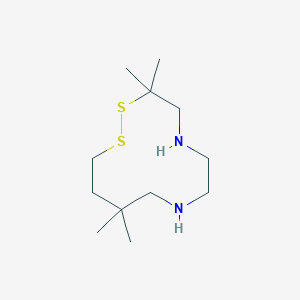
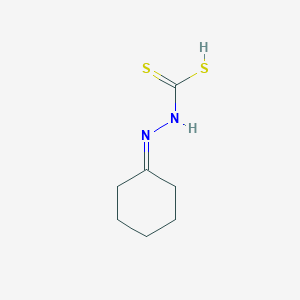
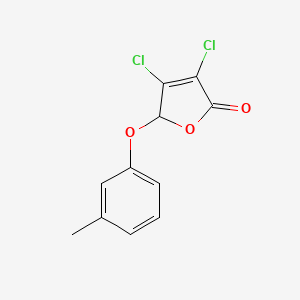
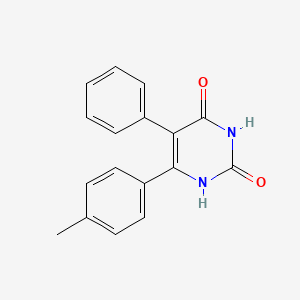
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
